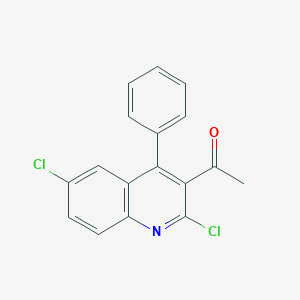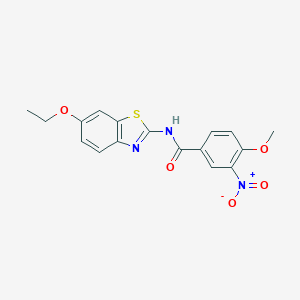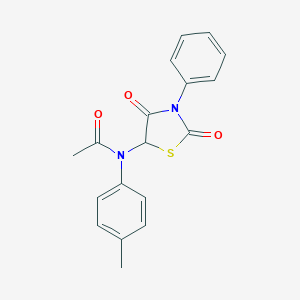
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone
Descripción general
Descripción
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.18 . It is available for purchase from various chemical suppliers.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.18 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Antioxidant and Anti-diabetic Potential
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone (DCPQE), along with other chloroquinoline derivatives, has been investigated for its potential as an antioxidant and anti-diabetic agent. The study highlighted the compound's efficacy in reducing high glucose levels, suggesting its potential in diabetes management. Molecular docking studies further supported its role as an effective anti-diabetic agent by inhibiting the Glycogen Phosphorylase protein (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Structural and Vibrational Spectroscopy
DCPQE was also the subject of detailed structural and vibrational spectroscopic studies, providing insights into its molecular characteristics. These studies, supported by Density Functional Theory (DFT) computations, offer essential data for understanding the compound's properties and potential applications in various scientific fields (Murugavel, Stephen, Subashini, Reddy, & Ananthakrishnan, 2016).
Antibacterial and Antifungal Activities
A range of arylsulfonamide-based quinolines, including derivatives of DCPQE, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against various Gram-positive and Gram-negative bacteria, and certain fungal strains, highlighting their potential in antimicrobial research (Kumar & Vijayakumar, 2017).
Propiedades
IUPAC Name |
1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10(21)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(15)19/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBEXVQWODHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1',3',3'-trimethyl-5'-nitro-spiro(3H-benzo[f]chromene-3,2'-indoline)](/img/structure/B420465.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B420466.png)
![Methyl 4-[({[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B420467.png)

![5-(4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B420471.png)
![4-methoxybenzaldehyde {4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B420472.png)
![1-[2-chloro-6-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B420473.png)

![(3Z)-1-(4-methylphenyl)sulfonyl-3-[(4-nitrophenyl)methylidene]-2H-quinolin-4-one](/img/structure/B420476.png)
![N'-[4-(dodecyloxy)benzylidene]-3-(4-methylphenyl)-1-adamantanecarbohydrazide](/img/structure/B420477.png)



